molecular formula C27H50O6 B13727505 Glyceryl tri(octanoate-2,2-D2)

Glyceryl tri(octanoate-2,2-D2)

Cat. No.: B13727505
M. Wt: 476.7 g/mol
InChI Key: VLPFTAMPNXLGLX-CNUDEFASSA-N
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Description

Glyceryl tri(octanoate-2,2-D2) is a deuterated form of glyceryl trioctanoate, a medium-chain triglyceride. This compound is characterized by the presence of deuterium atoms at the 2,2 positions of the octanoate chains. It is commonly used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl tri(octanoate-2,2-D2) is synthesized through the esterification of glycerol with deuterated octanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified through distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of glyceryl tri(octanoate-2,2-D2) involves the use of large-scale reactors and continuous flow processes. The esterification reaction is carried out in a controlled environment to ensure high yield and purity. The use of deuterated octanoic acid, which is commercially available, simplifies the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications.

Chemical Reactions Analysis

Types of Reactions

Glyceryl tri(octanoate-2,2-D2) undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in glyceryl tri(octanoate-2,2-D2) can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and deuterated octanoic acid.

    Transesterification: This reaction involves the exchange of the ester groups with another alcohol, typically in the presence of a catalyst such as sodium methoxide or potassium hydroxide.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products, depending on the reaction conditions and the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.

    Transesterification: Alcohol (e.g., methanol), sodium methoxide or potassium hydroxide catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: Glycerol and deuterated octanoic acid.

    Transesterification: New esters and glycerol.

    Oxidation: Various oxidation products depending on the specific reaction conditions.

Scientific Research Applications

Glyceryl tri(octanoate-2,2-D2) is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a stable isotope-labeled compound in tracer studies to investigate metabolic pathways and reaction mechanisms.

    Biology: Employed in studies of lipid metabolism and absorption due to its rapid conversion into energy.

    Medicine: Used in clinical research to study the effects of medium-chain triglycerides on various metabolic disorders.

    Industry: Utilized in the production of biofuels and as a component in various industrial formulations.

Mechanism of Action

The mechanism of action of glyceryl tri(octanoate-2,2-D2) involves its rapid absorption and conversion into energy. In biological systems, the compound is hydrolyzed by lipases to release deuterated octanoic acid and glycerol. The deuterated octanoic acid is then transported to the mitochondria, where it undergoes beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate energy. The presence of deuterium atoms can provide insights into the metabolic pathways and reaction mechanisms involved.

Comparison with Similar Compounds

Glyceryl tri(octanoate-2,2-D2) is similar to other medium-chain triglycerides, such as glyceryl trioctanoate and glyceryl tricaprylate. its unique feature is the presence of deuterium atoms, which makes it valuable for isotope-labeled studies. Other similar compounds include:

    Glyceryl trioctanoate: Non-deuterated form, commonly used in metabolic studies.

    Glyceryl tricaprylate: Another medium-chain triglyceride with similar properties but different chain length.

The deuterated form of glyceryl tri(octanoate-2,2-D2) provides distinct advantages in research applications, particularly in studies involving stable isotope labeling and metabolic tracing.

Properties

Molecular Formula

C27H50O6

Molecular Weight

476.7 g/mol

IUPAC Name

2,3-bis(2,2-dideuteriooctanoyloxy)propyl 2,2-dideuteriooctanoate

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i19D2,20D2,21D2

InChI Key

VLPFTAMPNXLGLX-CNUDEFASSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCC)C(=O)OCC(COC(=O)C([2H])([2H])CCCCCC)OC(=O)C([2H])([2H])CCCCCC

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Origin of Product

United States

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